molecular formula C72H101N9O18S B11831258 Dde Biotin-PEG4-TAMRA-PEG4 Alkyne

Dde Biotin-PEG4-TAMRA-PEG4 Alkyne

Cat. No.: B11831258
M. Wt: 1412.7 g/mol
InChI Key: OFLXFIJMQUEZQX-HFHGNALWSA-N
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Description

Dde Biotin-PEG4-TAMRA-PEG4 Alkyne: is a multifunctional compound that combines several distinct chemical groups into a single molecule. It includes a cleavable biotin group, a polyethylene glycol (PEG) linker, a TAMRA (tetramethylrhodamine) fluorescent dye, and an alkyne functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dde Biotin-PEG4-TAMRA-PEG4 Alkyne involves multiple steps, each designed to introduce a specific functional group into the molecule. The general synthetic route includes:

    Biotinylation: Introduction of the biotin group, often protected by a Dde (dimethoxytrityl) group to prevent unwanted reactions.

    PEGylation: Addition of PEG linkers to enhance solubility and flexibility.

    TAMRA Conjugation: Attachment of the TAMRA dye for fluorescence.

    Alkyne Introduction: Incorporation of the alkyne group for click chemistry applications.

Industrial Production Methods: Industrial production of this compound typically involves automated synthesis using solid-phase peptide synthesis (SPPS) techniques.

Chemical Reactions Analysis

Types of Reactions: Dde Biotin-PEG4-TAMRA-PEG4 Alkyne primarily undergoes:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Protein Labeling and Detection

Dde Biotin-PEG4-TAMRA-PEG4 Alkyne is extensively used for labeling proteins due to its ability to form stable conjugates with azide-containing biomolecules through click chemistry. This application is crucial for:

  • Western Blotting: The biotin moiety allows for the detection of proteins using streptavidin-based methods, enhancing sensitivity and specificity .
  • Fluorescence Microscopy: The TAMRA component provides a strong fluorescence signal, enabling visualization of protein localization and interactions within cells .

Cellular Imaging

The compound serves as a fluorescent probe for cellular imaging, allowing researchers to track specific molecules or structures within living cells. This application is particularly useful in:

  • Studying Cellular Uptake: Researchers can monitor how cells internalize biotinylated compounds, providing insights into cellular processes and drug delivery mechanisms .

Nucleotide Functionalization

This compound can be employed to modify nucleotides, facilitating their visualization and tracking during various biological assays. This approach is beneficial for:

  • Nucleic Acid Research: It allows for the functionalization of DNA or RNA with fluorescent tags for studies on gene expression and molecular interactions.

Drug Delivery Studies

The compound's fluorescent properties enable tracking of drug delivery systems. By conjugating drugs with this compound, researchers can observe the distribution and efficacy of therapeutic agents in biological systems .

Enhanced Detection Methods

Research has demonstrated that using this compound improves detection sensitivity for biotinylated proteins significantly compared to traditional methods . For instance:

  • In studies involving O-GlcNAcylated proteins, the combination of biotin and TAMRA tags allowed for selective enrichment and enhanced fluorescence detection, leading to the identification of novel protein modifications .

Click Chemistry Applications

The unique properties of this compound facilitate its use in click chemistry applications, where it has been successfully utilized to label proteins and nucleic acids in complex biological systems . These studies highlight its effectiveness in developing targeted therapies and understanding biochemical pathways.

Biological Activity

Dde Biotin-PEG4-TAMRA-PEG4 Alkyne is a specialized compound that combines biotin, a fluorescent dye (TAMRA), and a PEG (polyethylene glycol) spacer. This unique structure facilitates various biological applications, particularly in the fields of imaging and molecular biology. The compound's biological activity is primarily derived from its ability to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling targeted labeling and visualization of biomolecules.

Chemical Structure and Properties

The chemical structure of this compound allows it to function effectively in biological systems. Below is a summary of its key properties:

PropertyDescription
Molecular Formula C36H41N3O8
Molecular Weight 643.73 g/mol
Fluorescent Tag TAMRA
Linker Type PEG4
Functional Group Alkyne
Biotin Group Cleavable biotin for affinity purification

Biological Applications

  • Cellular Imaging
    • This compound is utilized as a fluorescent probe for cellular imaging. Its fluorescence allows researchers to visualize specific molecules or structures within cells, making it valuable for studying cellular processes such as uptake and protein interactions.
  • Protein Labeling
    • The compound can label proteins through CuAAC, facilitating the conjugation of fluorescent labels to biomolecules. This method enhances the specificity and sensitivity of detection techniques like Western blotting and fluorescence microscopy .
  • Nucleotide Functionalization
    • It can modify nucleotides, allowing them to be tracked within biological systems. This application is crucial for studying nucleic acid dynamics and interactions.

1. Enhanced Detection of O-GlcNAcylated Proteins

A study demonstrated that biotinylation with this compound significantly improved the detection sensitivity of O-GlcNAcylated proteins compared to traditional methods. The incorporation of the fluorescent tag allowed for rapid and sensitive detection via Western blotting, achieving a sensitivity enhancement of over 380-fold relative to tritium labeling .

2. Monitoring Cellular Uptake

In another case study, researchers utilized this compound to track the cellular uptake of modified nucleotides in live cells. The fluorescence signal provided real-time insights into the dynamics of nucleotide incorporation, demonstrating its utility in understanding metabolic pathways .

3. Affinity Purification

The cleavable biotin group enables effective affinity purification of labeled proteins, allowing researchers to isolate specific proteins from complex mixtures. This capability was illustrated in studies where biotinylated proteins were enriched using streptavidin chromatography, followed by analysis using mass spectrometry .

Properties

Molecular Formula

C72H101N9O18S

Molecular Weight

1412.7 g/mol

IUPAC Name

5-[[3-[[3-[3-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propylidene]amino]propylamino]-3-oxopropyl]-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropyl]carbamoyl]-2-[3-amino-6-(dimethylamino)-4aH-xanthen-9-yl]benzoic acid

InChI

InChI=1S/C72H101N9O18S/c1-6-27-91-31-35-95-39-42-98-38-34-94-30-26-81(65(86)18-23-77-69(87)49-12-15-52(55(43-49)70(88)89)66-53-16-13-50(73)44-60(53)99-61-45-51(80(4)5)14-17-54(61)66)25-19-64(85)75-22-9-21-74-56(67-58(82)46-72(2,3)47-59(67)83)20-28-92-32-36-96-40-41-97-37-33-93-29-24-76-63(84)11-8-7-10-62-68-57(48-100-62)78-71(90)79-68/h1,12-17,43-45,57,60,62,68,82H,7-11,18-42,46-48,73H2,2-5H3,(H,75,85)(H,76,84)(H,77,87)(H,88,89)(H2,78,79,90)/t57-,60?,62-,68-/m0/s1

InChI Key

OFLXFIJMQUEZQX-HFHGNALWSA-N

Isomeric SMILES

CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCOCC#C)C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=CC4OC5=C3C=CC(=C5)N(C)C)N)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)O)C

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCOCC#C)C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=CC4OC5=C3C=CC(=C5)N(C)C)N)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)O)C

Origin of Product

United States

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